Edestin - from Hemp Seed; m.w. c.300,000
Description
Historical Perspectives on Edestin Discovery
The study of edestin is intrinsically linked to the foundational period of protein chemistry in the late 19th and early 20th centuries. During this era, chemists began the systematic investigation of "vegetable proteins." Thomas Burr Osborne, an American biochemist at the Connecticut Agricultural Experiment Station, was a pioneering figure in this field. His extensive work, beginning in the late 1880s, involved the meticulous isolation and analysis of proteins from a vast array of plant seeds. ct.govwikipedia.org.
Osborne's research was crucial in characterizing different classes of plant proteins based on their solubility. Edestin, a globulin, was distinguished by its solubility in salt solutions. Through his work, Osborne was one of the first to prepare edestin in a pure, crystalline form, which allowed for detailed study of its chemical properties and reactions with acids and alkalies. ct.govwellcomecollection.orggoogle.com. His comprehensive monograph, "The Vegetable Proteins" (1909), summarized his findings and established edestin as a key example of a seed storage globulin. google.comgoogle.com. While a singular moment of "discovery" is not documented, Osborne's sustained research from 1889 until 1928 laid the essential groundwork for all subsequent scientific understanding of edestin. ct.gov.
Edestin as a Major Seed Storage Protein in Cannabis sativa L.
Edestin is the most abundant protein in hemp seed, constituting between 60% and 80% of the total protein content. wikipedia.org. It belongs to the 11S globulin family, a class of proteins common in the seeds of various dicotyledonous plants. nih.gov. The protein has a hexameric structure, meaning it is composed of six subunits that are arranged symmetrically. researchgate.netirjet.net. The total molecular weight of the native hexamer is consistently reported to be around 300-320 kDa. researchgate.netresearchgate.net.
Each of the six subunits is, in turn, composed of two smaller polypeptide chains linked by a disulfide bond: an acidic subunit (AS) and a basic subunit (BS). nih.govresearchgate.net. These subunits are synthesized as a single precursor protein that is cleaved post-translationally. researchgate.net. Research has consistently identified the molecular weight of the acidic subunit to be approximately 33-36 kDa, while the basic subunit is more heterogeneous, often appearing as two distinct bands with molecular weights in the range of 18-22 kDa. nih.govresearchgate.netkoreascience.krnih.gov.
| Component | Reported Molecular Weight (kDa) | Reference |
|---|---|---|
| Native Edestin (Hexamer) | c. 300 - 320 | researchgate.netresearchgate.net |
| Monomer Subunit | c. 50 - 56.7 | koreascience.krnih.gov |
| Acidic Subunit (AS) | c. 33 - 36.4 | researchgate.netkoreascience.kr |
| Basic Subunit (BS) | c. 18 - 22 | nih.govkoreascience.kr |
Modern molecular research has revealed that edestin is not a single entity but is encoded by a family of genes. nih.gov. This results in several isoforms, which have been categorized into different types, primarily Edestin Type 1 (CsEde1), Type 2 (CsEde2), and Type 3. irjet.netresearchgate.net. While structurally similar, these types exhibit variations in their amino acid sequences. nih.govirjet.net. A key nutritional distinction is the higher methionine content in certain isoforms like CsEde2 and Edestin3, which is a crucial sulfur-containing essential amino acid. nih.govresearchgate.net. All edestin types are notably rich in arginine. researchgate.netnih.gov.
| Amino Acid | Edestin Type 1 (CsEde1) | Edestin Type 2 (CsEde2) | Reference |
|---|---|---|---|
| Arginine (%) | 11-12% | 11-12% | researchgate.netnih.gov |
| Methionine (%) | 0.82% | 2.36% | researchgate.netnih.gov |
Significance of Edestin in Plant Proteomics
Plant proteomics is the large-scale study of the entire set of proteins—the proteome—within a plant or a specific plant tissue. This field is vital for understanding plant growth, development, and response to the environment. Edestin is a significant subject within the proteomics of Cannabis sativa due to its sheer abundance and its direct link to the nutritional value of the seed. nih.gov.
Proteomic techniques are essential for identifying and characterizing the different edestin isoforms present in various hemp cultivars. nih.gov. Studies have shown that the expression levels and specific forms of edestin can vary significantly between different varieties of Cannabis sativa. nih.govnih.gov. This variation has direct implications for the nutritional quality of hemp-derived food products. For example, proteomic analysis can identify cultivars that naturally produce edestin with a more balanced essential amino acid profile, such as higher levels of methionine. nih.govresearchgate.net.
Furthermore, proteomics helps elucidate the complex interactions between edestin and other seed proteins, such as albumins and 7S vicilins. The relative proportions of these protein classes influence the functional properties of hemp protein isolates, including solubility, foaming, and emulsification capacity, which are critical for their use in the food industry. nih.gov. By providing a detailed map of the seed proteome, researchers can correlate specific protein profiles with desirable functional traits, aiding in the selection of hemp cultivars for specific food applications. nih.gov. Proteomic fingerprinting, using techniques like MALDI-TOF mass spectrometry, also offers a rapid method to differentiate between cultivars based on their unique protein profiles. nih.gov.
Properties
CAS No. |
9007-57-2 |
|---|---|
Origin of Product |
United States |
Advanced Methodologies for Edestin Extraction and Purification
Optimization of Extraction Efficiency from Hemp Seeds
The overarching goal in optimizing edestin extraction is to maximize the protein yield while preserving its native structure and functionality. Key methodologies include alkaline extraction with isoelectric precipitation, salt-based techniques, and emerging technologies like ultrasonication.
Comparative Analysis of Alkaline Extraction and Isoelectric Precipitation
Alkaline extraction followed by isoelectric precipitation (AE-IEP) is a conventional and cost-effective method for isolating plant proteins. researchgate.netmdpi.com This process involves solubilizing the protein in an alkaline solution and then precipitating it by adjusting the pH to its isoelectric point, which for hempseed protein is around pH 4.0-5.0. mdpi.com
Research indicates that increasing the pH of the solution generally leads to a higher protein yield. researchgate.net For instance, one study demonstrated an increase in hemp protein isolate (HPI) extraction yield from 17.2% at pH 9.0 to 22.4% at pH 12.0. mdpi.com However, highly alkaline conditions can induce protein denaturation and aggregation due to the formation of intermolecular disulfide bonds, potentially compromising the functional properties of the extracted edestin. researchgate.netresearchgate.net While AE-IEP is a widely used industrial standard, it may result in a product with a non-appealing greenish or dark color due to the co-extraction of phenolic compounds. nih.gov
Interactive Data Table: Effect of pH on Hemp Protein Isolate (HPI) Yield
| Extraction pH | Protein Yield (%) |
| 9.0 | 17.2 ± 0.3 |
| 10.0 | - |
| 11.0 | - |
| 12.0 | 22.4 ± 0.4 |
Data sourced from a 2023 study on the mechanism of alkaline extraction-isoelectric point precipitation of high-thiol plant proteins. mdpi.com
Salt-Based Extraction and Micellization Techniques
Salt-based extraction, also referred to as micellization, presents a milder alternative to alkaline extraction. researchgate.net This technique utilizes the "salting-in" phenomenon, where the addition of a neutral salt at a low concentration increases the solubility of proteins. mdpi.com This method is considered less harsh and is associated with fewer structural and conformational changes in the protein. researchgate.net
Studies have shown that salt extraction can result in a significantly higher protein yield and recovery rate compared to other methods. researchgate.net For example, one comparative study found that salt-extracted hemp protein isolate (SE-HPI) had a higher protein content (97.21%) compared to HPI extracted via AE-IEP (93.37%). researchgate.netresearchgate.net Furthermore, SE-HPI exhibited greater solubility and thermal stability. researchgate.net The use of salts like sodium chloride (NaCl) can improve the extraction yield by altering electrostatic interactions and promoting protein aggregation for easier separation. researchgate.net
Emerging Techniques: Ultrasonication-Assisted Extraction
Ultrasonication-assisted extraction (UAE) is an emerging technology that can significantly enhance the efficiency of edestin extraction. nih.gov This method employs high-frequency sound waves to create acoustic cavitation, which improves mass transfer and accelerates the extraction process. nih.gov
Research has demonstrated that ultrasound treatment can increase the extraction yield of hemp protein isolate. nih.gov The application of ultrasound can also positively influence the functional properties of the extracted protein, such as solubility, emulsifying, and foaming properties. nih.govresearchgate.net This improvement is attributed to the physical effects of acoustic cavitation, which can alter the secondary and tertiary structures of the protein, leading to enhanced surface hydrophobicity and a reduction in the particle size of protein aggregates. nih.gov A study on UAE of hempseed oil also noted that sonication can have a positive effect on the texture of the press cake, which could be beneficial for subsequent protein extraction. nih.gov
High-Purity Isolation Techniques
Following initial extraction, further purification steps are often necessary to achieve high-purity edestin isolates. Chromatographic techniques are instrumental in this stage, separating edestin from other proteins and non-proteinaceous impurities.
Gel Filtration Chromatography
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a powerful technique for purifying proteins based on their size. thermofisher.comharvardapparatus.com This method separates molecules of different dimensions by their ability to penetrate a porous stationary phase. thermofisher.com Larger molecules, like the native edestin with a molecular weight of approximately 300 kDa, are excluded from the pores and thus elute from the column more quickly. researchgate.netksu.edu.sa Smaller molecules enter the pores, taking a longer path and eluting later. thermofisher.com
This technique is particularly useful for desalting and buffer exchange, as it can effectively separate macromolecules from smaller molecules like salts. thermofisher.com Gel filtration is considered a mild purification method as it does not involve protein binding to the stationary phase, which minimizes the risk of protein loss. ksu.edu.sa It has been successfully used in the isolation of edestin to apparent homogeneity. researchgate.net
Column Chromatography Approaches
Column chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase (the resin in the column) and a mobile phase (a buffered solution). uvm.edulibretexts.org Beyond gel filtration, other column chromatography methods applicable to edestin purification include ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC).
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge. uvm.edu The resin in the column is functionalized with charged groups that interact with oppositely charged proteins. uvm.edu By manipulating the pH and salt concentration of the mobile phase, bound proteins can be selectively eluted. opentrons.com
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. nih.gov The stationary phase has hydrophobic ligands, and proteins are applied in a high-salt buffer, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute proteins in order of increasing hydrophobicity.
The selection of a specific column chromatography approach or a combination of methods depends on the desired purity of the final edestin product. opentrons.comnih.gov
Dialysis and Ultrafiltration for Impurity Removal
Following initial extraction, crude edestin isolates contain various non-proteinaceous impurities, such as salts, carbohydrates, and other low-molecular-weight compounds. Dialysis and ultrafiltration are indispensable pressure-driven membrane separation techniques used to remove these contaminants. nih.govyoutube.com
Dialysis operates on the principle of selective diffusion across a semi-permeable membrane. creative-proteomics.com The edestin extract is placed within a dialysis bag made of a membrane with a specific molecular weight cutoff (MWCO), typically in the range of 10-14 kDa, which is significantly smaller than the edestin hexamer (~300 kDa) and its individual subunits. This bag is submerged in a large volume of a buffer solution (dialysate). creative-proteomics.com Small impurity molecules, such as salts, can freely pass through the membrane's pores into the dialysate, driven by the concentration gradient, while the much larger edestin molecules are retained inside the bag. creative-proteomics.commetwarebio.com The process is continued, often with several changes of the external buffer, until the concentration of impurities within the sample is reduced to a negligible level. creative-proteomics.com In the isolation of edestin, dialysis is a gentle method used for desalting and buffer exchange after precipitation steps. creative-proteomics.comkoreascience.kr
Ultrafiltration (UF) is a more rapid convective process for separating molecules based on size. youtube.com It utilizes hydraulic pressure to force the solvent and small solute molecules through a semi-permeable membrane, while larger molecules, like edestin, are retained. This technique can be used not only to purify the protein from low-molecular-weight impurities (a process also known as diafiltration when fresh buffer is continuously added) but also to concentrate the purified protein solution. researchgate.net For edestin purification, UF systems with membranes having an MWCO well below the molecular weight of edestin are selected to ensure its retention while allowing for the efficient removal of salts and other small molecules.
| Technique | Principle | Primary Application for Edestin | Key Parameters |
| Dialysis | Passive diffusion across a semi-permeable membrane driven by a concentration gradient. creative-proteomics.commetwarebio.com | Removal of salts and other low-molecular-weight impurities; buffer exchange. creative-proteomics.comkoreascience.kr | Membrane MWCO, buffer volume, dialysis time. |
| Ultrafiltration | Pressure-driven convective flow through a semi-permeable membrane. youtube.com | Rapid desalting, buffer exchange, and protein concentration. researchgate.net | Membrane MWCO, transmembrane pressure. |
Purity Assessment Methodologies
To verify the effectiveness of purification and to characterize the final product, several analytical techniques are employed. SDS-PAGE and LC-MS/MS are powerful, complementary methods for assessing the purity and identity of edestin.
SDS-PAGE is a fundamental technique used to separate proteins based on their molecular weight. nih.govumn.edu In its native form, edestin is a hexamer composed of six identical subunits. nih.govnih.gov Each of these subunits, with a molecular weight of approximately 50-57 kDa, consists of an acidic subunit (AS) and a basic subunit (BS) linked by a disulfide bond. nih.govresearchgate.net
For analysis, the protein sample is treated with sodium dodecyl sulfate (SDS), an anionic detergent that denatures the proteins and imparts a uniform negative charge. When a reducing agent such as β-mercaptoethanol is added, the disulfide bonds linking the acidic and basic subunits are cleaved. nih.govkoreascience.kr
When this treated sample is subjected to electrophoresis, the dissociated subunits migrate through the polyacrylamide gel at rates inversely proportional to their molecular weights. A pure, reduced edestin sample will typically display two prominent bands:
An acidic subunit (AS) with a molecular weight of approximately 30-35 kDa. nih.govnih.gov
A basic subunit (BS) with a molecular weight of approximately 18-22 kDa. nih.govnih.govresearchgate.net
The presence of other bands on the gel would indicate impurities, such as other hemp seed proteins like 2S albumin (~14-15 kDa) or 7S vicilin-like proteins (~47 kDa). nih.gov The intensity and sharpness of the characteristic edestin subunit bands provide a qualitative and semi-quantitative assessment of purity.
| Edestin Component | Condition | Observed Molecular Weight (kDa) | Reference |
| Monomer (unreduced) | Non-reducing SDS-PAGE | ~50 - 57 kDa | nih.govresearchgate.net |
| Acidic Subunit (AS) | Reducing SDS-PAGE | ~30 - 35 kDa | nih.govnih.gov |
| Basic Subunit (BS) | Reducing SDS-PAGE | ~18 - 22 kDa | nih.govnih.govresearchgate.net |
For a more definitive and in-depth analysis of edestin purity and identity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.com This powerful technique can identify and quantify proteins in a complex mixture with high sensitivity and specificity.
The process typically involves the enzymatic digestion of the protein sample (e.g., with trypsin), which cleaves the protein into a specific set of smaller peptides. This complex mixture of peptides is then separated by high-performance liquid chromatography (HPLC) before being introduced into a tandem mass spectrometer. The mass spectrometer performs two stages of mass analysis (MS/MS): first, it measures the mass-to-charge ratio of the intact peptides, and then it fragments the peptides and measures the mass-to-charge ratio of the resulting fragment ions.
The fragmentation pattern is unique for a given peptide sequence. By matching this experimental fragmentation data against protein sequence databases (such as those from UniProt or NCBI), the identity of the peptides can be determined, and consequently, the protein from which they originated is identified. nih.gov Proteomic studies on hemp seed have used LC-MS/MS to confirm that bands excised from SDS-PAGE gels correspond to edestin and to identify the presence of different edestin genes (Edestin1, Edestin2, and Edestin3). nih.gov This method can detect even minor protein contaminants that may not be visible on an SDS-PAGE gel, providing a comprehensive profile of the sample's purity. mdpi.com
| Sample (from SDS-PAGE band) | Proteins Identified | Peptides Identified | Reference |
| 40–50 kDa | 372 | 1,521 | nih.gov |
| 35 kDa | 369 | 1,333 | nih.gov |
| 20 kDa-1 | 265 | 773 | nih.gov |
| 20 kDa-2 | 281 | 797 | nih.gov |
Comprehensive Structural Characterization of Edestin
Primary Structure Elucidation
The primary structure, or the linear sequence of amino acids, forms the foundation of the protein's architecture. Understanding this sequence is the first step in characterizing its complex three-dimensional form and function.
The determination of the N-terminal amino acid sequence is a fundamental technique in protein characterization. The Edman degradation method is a classic and reliable process for sequentially identifying amino acids from the N-terminus of a protein or peptide. creative-proteomics.comnih.gov This method involves three key steps:
Labeling: The free N-terminal amino group reacts with a labeling reagent, typically phenyl isothiocyanate (PITC), under mildly alkaline conditions. creative-proteomics.com
Cleavage: The labeled N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative. creative-proteomics.com
Identification: The derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). creative-proteomics.com
This cycle is repeated to identify subsequent amino acids in the sequence. While powerful, the technique can be limited by factors such as the length of the polypeptide and whether the N-terminus is chemically modified or "blocked," which prevents the initial labeling reaction. creative-proteomics.combiopharmaspec.comnih.gov
Research applying the automated Edman degradation method to edestin has successfully identified the initial amino acid residues of its constituent polypeptide chains, providing direct insight into its primary structure. researchgate.net
| Subunit Type | Number of Residues Sequenced | Method |
|---|---|---|
| Acidic Subunit (AS) | First 7 amino acids | Automated Edman Degradation |
| Basic Subunit (BS) | First 6 amino acids | Automated Edman Degradation |
Genetic and protein sequencing studies have revealed that edestin is not a single molecular entity but is encoded by a gene family, leading to the expression of several isoforms. wikipedia.orgnih.gov In the Cannabis sativa variety 'Carmagnola', seven distinct cDNAs encoding edestin have been isolated and categorized into two main types: CsEde1 and CsEde2. nih.gov A separate study identified three distinct edestin genes: Edestin1, Edestin2, and Edestin3. nih.gov
Analysis of these sequences demonstrates a high degree of conservation among isoforms of the same type, but significant divergence between types. nih.gov For instance, the similarity between coding sequences for Edestin1 and Edestin3 is approximately 62.7%, whereas it drops to around 57-58% when comparing Edestin2 with the other two. nih.gov This variation in the primary sequence leads to differences in the calculated molecular weights and amino acid compositions of the resulting proteins. nih.gov All edestin types are notably rich in arginine, while some isoforms, such as Edestin3 and those in the CsEde2 group, have a significantly higher methionine content, which is of nutritional interest. nih.govnih.gov
As a member of the 11S globulin family of seed storage proteins, edestin shares sequence homology with legumins from other plant species. nih.govuniprot.org This conservation is particularly evident in the regions that are critical for folding into the characteristic cupin barrel structure and for the assembly of the hexameric complex. uniprot.org
| Comparison | Similarity of Coding Sequence | Source |
|---|---|---|
| Between forms of the same type (e.g., CsEde1A vs CsEde1B) | 98-99% | nih.gov |
| Between different types (e.g., CsEde1 vs CsEde2) | ~64% | nih.gov |
| Between Edestin1 and Edestin3 | 62.7% | nih.gov |
| Between Edestin1 and Edestin2 | ~57% | nih.gov |
| Between Edestin2 and Edestin3 | 58% | nih.gov |
Higher-Order Structural Analysis
The functionality of edestin is dictated by its complex three-dimensional arrangement, which includes its subunit assembly (quaternary structure) and the folding of its individual polypeptide chains (secondary and tertiary structures).
Edestin is a large oligomeric protein with a hexameric quaternary structure. wikipedia.orgedestin.eunih.govescholarship.org This means the native protein is an assembly of six identical subunits, often referred to as protomers. nih.govnih.govescholarship.org The total molecular weight of this hexameric complex is consistently reported to be in the range of 300 to 310 kDa. wikipedia.orgbritannica.comedestin.eu This large, stable structure serves as a dense and efficient package for storing amino acids in the hemp seed, which are later utilized during germination and growth.
Each of the six subunits that form the edestin hexamer is itself a heterodimer. researchgate.netnih.govnih.gov These subunits, with a combined molecular weight of approximately 50-54 kDa, are composed of two distinct polypeptide chains: an acidic subunit (AS) and a basic subunit (BS). britannica.comresearchgate.netnih.gov These two chains originate from a single precursor polypeptide that undergoes post-translational cleavage. researchgate.net
Acidic Subunit (AS): This chain has a molecular weight of approximately 34–35 kDa. researchgate.netnih.govnih.gov
Basic Subunit (BS): This chain is smaller and can be more heterogeneous, with reported molecular weights ranging from 18 to 22 kDa. researchgate.netnih.govnih.gov
The acidic and basic subunits within each protomer are covalently linked by at least one disulfide bond. researchgate.netnih.gov A disulfide bond is a covalent linkage formed by the oxidation of the thiol groups of two cysteine residues. youtube.comyoutube.com The presence of these inter-chain disulfide bonds is confirmed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analysis. Under non-reducing conditions, the subunit appears as a single band around 48-53 kDa. researchgate.netnih.gov However, when a reducing agent such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT) is added, the disulfide bond is cleaved, and the acidic and basic subunits separate, appearing as distinct bands at their respective lower molecular weights. researchgate.netnih.gov These disulfide linkages are critical for maintaining the structural integrity of the individual subunits, which in turn allows for the proper assembly of the final hexameric protein. nih.gov
| Component | Reported Molecular Weight (kDa) |
|---|---|
| Complete Hexamer | ~300 - 310 |
| Single Subunit (Protomor) | ~50 - 54 |
| Acidic Subunit (AS) | ~34 - 35 |
| Basic Subunit (BS) | ~18 - 22 |
The precise three-dimensional arrangement of the edestin hexamer has been elucidated through X-ray crystallography. nih.govescholarship.org Crystals of edestin have been grown and analyzed, revealing detailed information about their internal symmetry. escholarship.org
The crystals belong to the rhombohedral space group R32. nih.govescholarship.org A key finding from this analysis is that the edestin molecule itself must possess 32-point group symmetry to be consistent with the crystal's space group. nih.govescholarship.org This level of symmetry dictates a highly ordered and specific arrangement of the six subunits. It implies that the hexamer is structured around an exact 3-fold axis of symmetry, which is intersected by three 2-fold axes (dyads) that are perpendicular to it. escholarship.org This symmetrical arrangement is a common feature among oligomeric proteins and contributes to their stability and efficient packing, both in the seed and in the crystal lattice. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Rhombohedral |
| Space Group | R32 |
| Molecular Symmetry | 32 Point Group |
| Unit Cell Parameters (Rhombohedral) | a = 127 Å, γ = 116° |
| Unit Cell Parameters (Hexagonal) | a = b = 215 Å, c = 80 Å |
Compound Index
Conformational Studies (e.g., Denaturation Effects)
The stability of edestin's complex three-dimensional structure is susceptible to various physical and chemical denaturants, which can induce conformational changes, unfolding, and aggregation.
Thermal Denaturation: Heat treatment is a primary factor affecting the conformational integrity of edestin. Studies on hemp seed protein isolate (HPI), which is predominantly composed of edestin, reveal a specific denaturation temperature. The denaturation temperature for hemp seed proteins has been identified as 92°C. nih.gov Research investigating the impact of heat on HPI solutions demonstrated that temperatures at or above 80°C cause significant structural changes. researchgate.netnih.govelsevierpure.com Heating HPI at these temperatures leads to the unfolding of the native tertiary structure, which exposes hydrophobic groups previously buried within the protein's core. researchgate.net This exposure promotes protein-protein interactions over protein-water interactions, resulting in the formation of large, insoluble protein aggregates and a significant reduction in solubility. researchgate.netnih.govelsevierpure.com Consequently, to preserve the heat stability and solubility of HPI, heat treatments should ideally be kept below 80°C. nih.gov
Chemical Denaturation: Chemical denaturants such as urea (B33335) and guanidine (B92328) hydrochloride (GdnHCl) are commonly used to study protein folding and stability. citius.technology These agents disrupt the non-covalent interactions that stabilize a protein's native state. citius.technology While specific denaturation studies on edestin using the full range of urea and GdnHCl concentrations are not extensively detailed in the available literature, the general principles of their action apply. Urea, being uncharged, and GdnHCl, being ionic, can perturb protein structure by weakening internal hydrogen bonds and altering the hydrophobic interactions. citius.technologynih.gov The ionic nature of GdnHCl can sometimes mask electrostatic interactions within the protein, potentially leading to different stability estimates compared to urea. nih.govnih.gov For many proteins, GdnHCl is considered a more potent denaturant than urea. citius.technology In the case of hemp seed protein extraction, 8M urea solutions have been used to solubilize proteins, indicating its effectiveness in disrupting protein structure. nih.gov
Interactive Data Table: Effects of Denaturants on Hemp Seed Protein
| Denaturant | Condition | Observed Effect on Edestin/Hemp Seed Protein | Reference |
| Heat | 92°C | Denaturation temperature of hemp seed protein. | nih.gov |
| Heat | ≥ 80°C for 10 min | Significant reduction in solubility; formation of large protein aggregates. | researchgate.netnih.govelsevierpure.com |
| Urea | 8 M | Used for solubilization during protein extraction, indicating denaturation. | nih.gov |
Post-Translational Modifications of Edestin
Following the synthesis of the polypeptide chain from its corresponding mRNA (translation), the edestin precursor protein undergoes several critical modifications to become a mature, functional storage protein. These post-translational modifications (PTMs) are essential for its correct folding, assembly, and stability. The primary modifications identified for edestin are proteolytic cleavages.
Identification of Glycosylation Sites
Glycosylation is a common post-translational modification where carbohydrate moieties are attached to a protein. However, based on genetic and amino acid analysis, edestin is identified as a non-glycosylated protein. Predictive studies based on the gene sequences of three distinct edestins found that all three variants lacked glycosylation sites. nih.gov This distinguishes it from some other seed storage proteins and simplifies its structural profile to that of its polypeptide components.
Other Relevant Modifications (e.g., Proteolytic Cleavage within the Protein)
The most significant post-translational modification of edestin is proteolytic cleavage. The initially synthesized edestin polypeptide is a precursor molecule that is subsequently cleaved to form the subunits of the mature protein.
Precursor Cleavage: The edestin precursor protein is first targeted to the endoplasmic reticulum, guided by an N-terminal signal peptide, which is subsequently cleaved off. uniprot.org The resulting pro-edestin molecule undergoes further proteolytic cleavage at a specific site, splitting the single polypeptide chain into two distinct subunits: a larger acidic subunit (AS) and a smaller basic subunit (BS). nih.govuniprot.org
Subunit Association and Disulfide Bonds: These acidic and basic subunits remain linked together by a disulfide bond, forming a stable monomer. nih.govresearchgate.net Under non-reducing electrophoretic conditions, this monomer appears as a single band with a molecular weight of approximately 53-57 kDa. researchgate.net However, under reducing conditions (e.g., with the addition of 2-mercaptoethanol), the disulfide bond is broken, and the acidic and basic subunits separate, appearing as distinct bands on the gel. researchgate.netkoreascience.kr The final, functional edestin protein is a hexamer, a large complex with a total molecular weight of approximately 300,000 Daltons (300 kDa), formed by the assembly of six of these disulfide-linked monomers. uniprot.orgkoreascience.krwikipedia.org
Interactive Data Table: Molecular Weights of Edestin Precursor and Subunits
| Protein Component | Method/Condition | Approximate Molecular Weight (kDa) | Reference |
| Mature Hexamer | Gel Filtration | c. 300 | koreascience.kr |
| Monomer (AS-BS) | Non-reducing SDS-PAGE | 53 - 57 | researchgate.net |
| Acidic Subunit (AS) | Reducing SDS-PAGE | c. 35 | nih.gov |
| Basic Subunit (BS) | Reducing SDS-PAGE | c. 18 - 22 | nih.govresearchgate.net |
Biochemical and Molecular Activities of Edestin
Intrinsic Enzymatic Activities
Globular proteins can serve as precursors for biologically active molecules, including enzymes. wikipedia.org However, current scientific literature does not report any intrinsic enzymatic activity for the edestin protein itself. open.edunih.govnih.govyoutube.comkhanacademy.org Its primary biological role is not that of a catalyst, but rather as a reserve of amino acids. irjet.net While the body can metabolize edestin to synthesize enzymes, the protein in its native state does not function as one. wikipedia.org
Mechanistic Insights into Biological Roles (in vitro/pre-clinical studies)
Antioxidant Capacity and Radical Scavenging Activity (e.g., DPPH Assay)
Research has demonstrated that edestin possesses antioxidant properties. cannadorra.com Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have confirmed this activity. The DPPH assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor; a decrease in the concentration of the stable DPPH radical indicates antioxidant activity. nih.govresearchgate.net
In one study, isolated edestin from the 'Cheungsam' hempseed variety was shown to have DPPH free radical scavenging activity, suggesting its potential use as an antioxidative nutrient. koreascience.krresearchgate.net Another report noted that the DPPH radical scavenging activity of edestin ranged from 1% at a concentration of 0.5 mg/mL to over 20% at 3.5 mg/mL. Furthermore, it has been observed that the hydrolysis of hemp protein can release smaller peptides that exhibit even higher antioxidant activity. wikipedia.orgresearchgate.net
Table 1: Antioxidant Activity of Hemp Protein Fractions (DPPH Assay)
| Sample | Concentration | Scavenging Activity (%) | Source |
|---|---|---|---|
| Edestin | 0.5 mg/mL | 1% | researchgate.net |
This table provides an illustrative example of reported antioxidant activity. Values can vary based on the specific extract and assay conditions.
Modulation of Gene Expression (e.g., TNF, IL-1β, IL-6 in in vitro models)
While some sources suggest that edestin has potential anti-inflammatory and immunomodulatory abilities, specific preclinical studies detailing its direct effects on the gene expression of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF-α), Interleukin-1β (IL-1β), or Interleukin-6 (IL-6) are not extensively documented in the available research. edestin.eucannadorra.comxiahepublishing.comnih.govnih.gov The modulation of these specific cytokines is a key mechanism for many anti-inflammatory agents. plos.orgnih.govnih.govkoreamed.org Further investigation is required to elucidate the precise molecular mechanisms by which edestin may exert any immunomodulatory effects, including its potential impact on cytokine gene expression pathways.
Interactions with Biological Macromolecules (e.g., Protein-Protein Interactions and Structural Similarities to Serum Globulins for Research Applications)
Edestin is a hexameric protein, meaning it is composed of six identical subunits. wikipedia.orgedestin.eu Each subunit, with a molecular weight of about 50-58 kDa, consists of an acidic subunit (~30–36 kDa) and a basic subunit (~18–25 kDa) linked by disulfide bonds. koreascience.krresearchgate.netnih.govnih.gov This complex structure is maintained by these intramolecular protein-protein interactions.
A significant aspect of edestin's molecular character is its structural similarity to human serum globulins. researchgate.netirjet.net Globulins in blood plasma are crucial for immunity, as the body uses them to produce antibodies. wikipedia.org This resemblance makes edestin highly compatible with the human digestive system. irjet.net This structural similarity has spurred research into novel applications, most notably as a potential substitute for blood plasma. edestin.eucannadorra.com Scientists are investigating the use of highly purified edestin to replace albumin, the primary protein in blood plasma, which could address issues related to metabolism and immune system support. cannadorra.com
Role of Edestin in Hemp Seed Physiology
Function as a Major Seed Storage Protein
The primary and well-established physiological role of edestin is to function as the major seed storage protein in Cannabis sativa L. koreascience.krnih.govnih.gov It accounts for the majority, approximately 60-80%, of the total protein content within the hemp seed. wikipedia.orgnih.gov
As a storage protein, edestin serves as a vital reservoir of amino acids and nitrogen. nih.gov During seed germination and the initial stages of seedling growth, these stored nutrients are broken down and utilized to synthesize new proteins essential for development. nih.gov The expression of edestin genes is highest during seed development, ensuring a sufficient nutritional reserve for the embryo. nih.gov The protein is found in different isoforms, such as edestin type 1 and edestin type 2, which are both expressed in developing seeds. wikipedia.orgnih.gov
Table 2: Molecular Weight and Subunit Composition of Edestin
| Component | Reported Molecular Weight (kDa) | Source(s) |
|---|---|---|
| Native Edestin (Hexamer) | c. 300 - 310 | wikipedia.orgedestin.eukoreascience.krresearchgate.net |
| Monomer Subunit | c. 50 - 58 | researchgate.netnih.gov |
| Acidic Subunit (α) | c. 30 - 36.4 | koreascience.krresearchgate.netnih.govnih.gov |
Contributions to Seed Development and Germination Processes
Edestin, the principal storage protein in hemp (Cannabis sativa L.) seeds, plays a fundamental role in the life cycle of the plant, specifically during the crucial phases of seed development and germination. Constituting approximately 60-80% of the total protein in the seed, edestin serves as a vital reservoir of nitrogen and amino acids, which are indispensable for the nourishment and growth of the embryo. nih.gov
Accumulation and Synthesis During Seed Development
The development of the hemp seed is characterized by the significant accumulation of storage compounds, primarily proteins and lipids. Edestin is synthesized and deposited in specialized organelles called protein bodies within the cotyledon cells during the maturation of the seed. oup.com This process ensures that the dormant seed contains a dense supply of metabolic energy and biosynthetic precursors required for subsequent germination and seedling establishment. scielo.br
Molecular research has revealed that edestin is not a single uniform protein but is encoded by a family of genes, resulting in several isoforms. nih.govresearchgate.net In the Cannabis sativa variety 'Carmagnola', seven distinct cDNAs encoding for edestin have been isolated and categorized into two main types based on sequence similarity. nih.gov Further studies have identified additional types, such as edestin type 3. nih.gov
Table 1: Edestin Gene Expression in Developing Hemp Seeds
| Edestin Type | Relative Expression Level | Key Amino Acid Composition Notes | Reference |
|---|---|---|---|
| CsEde1 | 4.44 ± 0.10 (higher than CsEde2) | High in Arginine (11-12%) | nih.gov |
| CsEde2 | Lower than CsEde1 | Rich in Methionine (2.36%) | nih.gov |
| Edestin3 | - | Higher Methionine content than other types | nih.gov |
This table provides an overview of the differential expression and composition of edestin types during seed development.
Mobilization and Degradation During Germination
The process of germination begins with the uptake of water by the dry seed, which triggers a cascade of metabolic activities. The mobilization of stored reserves is a critical event, providing the necessary energy and building blocks for the growth of the embryonic axis until the seedling can sustain itself through photosynthesis. scielo.brnih.gov
During germination, the densely packed edestin within the protein bodies is broken down. oup.com Research shows that after just a few days of germination in the dark, significant degradation of hemp seed storage proteins occurs due to the activity of endogenous proteolytic enzymes. mdpi.comresearchgate.net This enzymatic hydrolysis breaks down the large, complex edestin hexamers into smaller, soluble protein fragments and free amino acids. mdpi.comnih.gov
This degradation process is essential for seed vigor. scielo.br The released amino acids are transported to the growing points of the embryo—the radicle and plumule—where they are used for the synthesis of new proteins, such as enzymes and structural components, required for cell division and seedling growth. nih.gov Studies have observed that germination leads to a decrease in the content of high molecular weight proteins like edestin and a corresponding increase in protein solubility. researchgate.netnih.gov
Table 2: Changes in Hemp Seed Protein Composition During Germination
| Germination Stage | Key Changes in Protein Profile | Impact on Functionality | Reference |
|---|---|---|---|
| Dry Seed | High concentration of storage proteins (Edestin). | Low protein solubility. | nih.gov |
| 2-3 Days Germination | Significant degradation of storage proteins. | Increased protein solubility. | mdpi.comnih.gov |
| 5 Days Germination | Further breakdown into smaller fragments. | Enhanced foaming capacity and stability. | mdpi.comresearchgate.net |
This table illustrates the breakdown of storage proteins like edestin and the resulting changes in the functional properties of hemp seed proteins during germination.
Biotechnological Applications and Research Tool Development
Edestin as a Model Protein for Structural Biology Studies
The highly ordered, symmetrical structure of Edestin makes it an excellent model protein for structural biology, particularly in the field of X-ray crystallography. Legumin (B1674702) proteins, including Edestin, were among the first proteins ever to be crystallized and studied for their three-dimensional structure. plos.org
Research has successfully demonstrated the crystallization of Edestin, allowing for its detailed characterization through X-ray diffraction. plos.org These studies have revealed that Edestin is a hexamer, composed of six identical subunits. plos.org The arrangement of these subunits is highly symmetrical, conforming to a 32-point group symmetry. plos.org This high degree of order is crucial for forming the well-defined crystals necessary for high-resolution structural analysis.
Crystallographic studies have determined the specific parameters of the Edestin crystal lattice. plos.orgoatext.com This detailed structural information is fundamental for understanding its biochemical and biophysical properties. The ability to crystallize Edestin and resolve its structure provides a valuable model for studying other complex globular proteins, particularly other 11S globulins found in various plant seeds. researchgate.net The insights gained from the structural analysis of Edestin can be applied to understand protein folding, subunit assembly, and the structure-function relationships in this important class of proteins.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | c. 300-310 kDa | oatext.comnih.gov |
| Structure | Hexamer of six identical subunits | plos.org |
| Crystal System | Rhombohedral | plos.orgoatext.com |
| Space Group | R32 | plos.orgoatext.com |
| Molecular Symmetry | 32 point group | plos.orgoatext.com |
Development of Protein-Based Materials and Scaffolds for Research Applications
The development of novel biomaterials for research applications, such as three-dimensional (3D) cell culture and tissue engineering, is a rapidly advancing field. nih.govresearchgate.net Proteins are a key component in the creation of these materials due to their biocompatibility and functional properties. While research into Edestin for these specific applications is still in a nascent stage, its inherent properties as a globular protein suggest its potential as a building block for such materials.
Protein-based hydrogels and scaffolds are widely used to mimic the natural extracellular matrix (ECM), providing structural support for cells in a 3D environment. researchgate.netsigmaaldrich.com Materials like collagen and elastin (B1584352) have been extensively studied for these purposes. nih.gov Globular proteins, like Edestin, can be induced to form gels or other structured materials under specific conditions, such as changes in pH or temperature, or through cross-linking with other molecules. researchgate.net The ability of Edestin to form stable structures could theoretically be harnessed to create scaffolds for cell culture or as a matrix for the controlled release of research reagents. Further investigation is required to explore methods for polymerizing or cross-linking Edestin to form stable, functional biomaterials for laboratory use.
Edestin serves as a valuable starting material for the production of smaller, biologically active molecules for use as in vitro research reagents. oatext.comunimi.it A significant area of this exploration is the enzymatic hydrolysis or fermentation of Edestin to produce a range of bioactive peptides. unimi.itnih.govnih.gov
The process of enzymatic hydrolysis uses specific proteases to cleave the large Edestin protein into smaller peptide fragments. researchgate.net These peptides can then be isolated and screened for various biological activities in cell-based assays. For example, peptides derived from hemp seed protein have been investigated for their antioxidant and angiotensin-converting enzyme (ACE) inhibitory properties in vitro. unimi.it
Similarly, fermentation of hemp seed protein isolates, of which Edestin is the primary component, with specific microbial strains can yield unique peptide profiles. oatext.comoatext.com These fermented extracts, containing Edestin-derived peptides, have been shown to exhibit biological activity in human cell cultures, such as inhibiting the proliferation of colon cancer cells in a laboratory setting. oatext.com This demonstrates that Edestin can be processed to generate novel peptide reagents for use in cancer research and other areas of cell biology. oatext.comoatext.com The peptides generated through these methods can be used as tools to study cellular pathways and to identify potential new therapeutic leads.
| Source Method | Derived Reagent | In Vitro Research Application | Reference |
|---|---|---|---|
| Enzymatic Hydrolysis | Bioactive Peptides | Screening for antioxidant and ACE-inhibitory activity | unimi.it |
| Microbial Fermentation | Bioactive Peptides | Assessing anti-proliferative effects on human cancer cell lines | oatext.comoatext.com |
A compelling area of research is the potential for Edestin to be used as a mimic for human plasma proteins in advanced in vitro models. oatext.comumn.edu This concept is based on the notable similarity between Edestin and human serum globulins. wikipedia.orgresearchgate.net Plasma proteins, such as serum albumin and various globulins, play critical roles in transporting molecules, maintaining osmotic pressure, and in the immune response. mdpi.comnih.gov Studying their interactions with drugs or other molecules is a key part of biomedical research.
Edestin's globular structure and amino acid composition bear a functional resemblance to certain plasma proteins. oatext.comresearchgate.net One study has specifically highlighted the sequence and functional similarity between Edestin and the human vitamin D-binding protein (DBP), which is a member of the albumin gene family and circulates in the plasma. oatext.comresearchgate.net Researchers have demonstrated that peptides derived from the fermentation of Edestin can mimic the biological activity of peptides derived from human DBP. oatext.com For instance, an Edestin-derived peptide, VLANAFQ, was identified as a promising candidate that shows a similar pattern of hydrophobicity and functional characteristics to the active site peptide of human DBP. oatext.com
This conceptual framework suggests that Edestin could be used in various research models as a surrogate for more expensive or difficult-to-obtain human plasma proteins. For example, it could be used in in vitro models to study the binding and transport of small molecules, or to develop assays that screen for interactions between novel compounds and plasma proteins. nih.govnih.gov Its stability and plant-based origin make it an attractive and sustainable alternative for developing these advanced research tools.
Comparative Proteomics and Phylogenetics of 11s Globulins
Comparative Analysis with Other Plant 11S Globulins (e.g., Soy Glycinin)
Edestin, the primary storage protein in hemp seeds, belongs to the 11S globulin family, also known as legumins. wikipedia.org A comparative analysis with other plant 11S globulins, particularly soy glycinin, reveals both conserved structural features and significant differences in composition and functional properties.
Structurally, both edestin and glycinin are hexamers, meaning they are composed of six subunits. wikipedia.orgwikipedia.orgwikipedia.org Each subunit consists of an acidic polypeptide (A) and a basic polypeptide (B) linked by a disulfide bond. wikipedia.orgnih.gov In edestin, the acidic subunit has a molecular weight of approximately 34-36 kDa, while the basic subunits are around 18-20 kDa. researchgate.netnih.govnih.gov Similarly, soy glycinin is composed of acidic and basic subunits. researchgate.net Edestin and glycinin share a relatively high sequence homology of about 45%. umn.edu This structural similarity extends to their hexameric assembly. koreascience.kr
Functionally, these compositional differences manifest in their physicochemical properties. Hemp protein isolates generally exhibit lower solubility at neutral pH compared to soy protein isolates. researchgate.netumn.edu This has been attributed to the formation of insoluble aggregates through covalent disulfide bonds between edestin molecules. nih.gov Hemp protein also tends to have a higher surface hydrophobicity than soy protein. researchgate.netumn.edu The denaturation temperature for hemp seed protein has been noted to be around 92°C. nih.gov
Table 1: Comparative Analysis of Hemp Edestin and Soy Glycinin
| Feature | Hemp Edestin | Soy Glycinin |
|---|---|---|
| Protein Family | 11S Globulin (Legumin) | 11S Globulin (Legumin) |
| Structure | Hexamer of six subunits, each with an acidic (A) and basic (B) polypeptide linked by a disulfide bond. wikipedia.orgnih.gov | Hexamer of six subunits, each with an acidic (A) and basic (B) polypeptide linked by a disulfide bond. researchgate.net |
| Subunit Molecular Weight | Acidic: ~34-36 kDa; Basic: ~18-20 kDa. researchgate.netnih.govnih.gov | Acidic: ~37 kDa; Basic: ~19 kDa. researchgate.net |
| Sequence Homology | Approximately 45% sequence homology between edestin and glycinin. umn.edu | |
| Key Amino Acids | High in Arginine (11-12%) and sulfur-containing amino acids (variable). nih.govresearchgate.netnih.gov Deficient in Lysine (B10760008). umn.edu | Balanced amino acid profile. |
| Physicochemical Properties | Lower solubility at neutral pH, higher surface hydrophobicity. researchgate.netumn.edu Denaturation temperature ~92°C. nih.gov | Higher solubility at neutral pH compared to hemp protein. umn.edu |
Evolutionary Divergence among Globulin Families
Globulins are a major class of seed storage proteins belonging to the ancient cupin superfamily. researchgate.netnih.gov They are broadly categorized into two main families based on their sedimentation coefficients: the 11S (legumin-type) and 7S (vicilin-type) globulins. researchgate.netnih.gov Phylogenetic studies indicate that both legumins and vicilins originated from a common single-domain ancestral gene. researchgate.netsemanticscholar.org This common ancestry is supported by conserved intron/exon patterns between the genes of both families. semanticscholar.org
The divergence between the 11S and 7S globulin families represents a significant event in the evolution of seed storage proteins. While members of both classes share structural homology, a key feature distinguishing legumin (B1674702) from vicilin is an inserted span of amino acids in the legumin group, which is rich in acidic residues. researchgate.net The genes encoding 11S-type globulins in both monocots and dicots belong to the same evolutionary family. nih.gov However, the 7S-type globulins in monocots are not evolutionarily related to those in dicots, suggesting a more complex evolutionary history for this family. nih.gov
Evidence suggests that the 11S globulin genes in dicot plants have been under positive selection, leading to an accelerated evolutionary rate compared to their monocot counterparts. nih.gov This higher rate of evolution may be associated with the higher proportion of 11S globulin proteins found in the seeds of dicot species. researchgate.netnih.gov The evolutionary tree of 11S globulins shows distinct branches that represent major origin events, such as the divergence of the Glycine max (soybean) 11S globulin gene family. nih.gov The recruitment of legumins and vicilins as primary seed storage proteins appears to have occurred independently after their initial divergence. semanticscholar.org
More ancient plant precursors of seed storage globulins have been identified in organisms like the green algae Klebsormidium nitens, and the origin of these proteins has been traced back to bacterial oxalate (B1200264) decarboxylases. cnaa.md The primary and higher-order structures of 11S globulins are thought to reflect some of the most ancient features of seed storage proteins. cnaa.md
Cross-Cultivar and Genotype Proteomic Profiling
Proteomic analysis has become a crucial tool for investigating the diversity of proteins in different hemp (Cannabis sativa L.) cultivars and genotypes. mdpi.com These studies have revealed significant variations in the protein profiles, particularly in the content and composition of edestin, which is influenced by genotype, environmental conditions, and cultivation practices. nih.govnih.govconfex.com
Research comparing multiple industrial hemp varieties has shown that the nutritional profile, including amino acid composition, is significantly affected by the cultivar. confex.com For instance, the amino acid composition of edestin can vary between different hemp cultivars. nih.gov Proteomic studies have identified hundreds of differentially expressed proteins when comparing wild and cultivated hemp genotypes, with many of these proteins being downregulated in the cultivated varieties. confex.com
Gene-level investigations have identified multiple genes encoding for edestin. researchgate.netnih.gov In the 'Carmagnola' variety, seven distinct cDNAs for edestin were isolated and categorized into two main types: CsEde1 and CsEde2. researchgate.netnih.gov While the forms within the same type share a high degree of sequence similarity (98-99%), the similarity between the two types drops to about 64%. researchgate.netnih.gov Furthermore, quantitative analysis revealed that both types are expressed during seed development, but the expression of CsEde1 is significantly higher than that of CsEde2. researchgate.netnih.gov Another study identified three main types of edestin (Edestin1, Edestin2, and Edestin3), with Edestin1 and Edestin3 showing a higher percentage of similarity (62.7%) compared to their similarity with Edestin2 (57-58%). nih.govfrontiersin.org These genetic variations contribute to differences in the final protein composition, such as Edestin3 having a higher methionine content. nih.gov
Table 2: Observed Variations in Edestin Across Hemp Cultivars/Genotypes
| Variation Type | Observation | Reference |
|---|---|---|
| Genetic Diversity | Multiple genes encode for edestin; seven cDNAs found in 'Carmagnola' variety, grouped into two types (CsEde1, CsEde2). researchgate.netnih.gov Three edestin gene types (Edestin1, Edestin2, Edestin3) identified in another study. nih.govfrontiersin.org | nih.govresearchgate.netnih.govfrontiersin.org |
| Sequence Similarity | High similarity (98-99%) among edestin forms within the same type, but only ~64% similarity between different types (CsEde1 vs. CsEde2). researchgate.netnih.gov Edestin1 and Edestin3 show ~62.7% similarity. nih.govfrontiersin.org | nih.govresearchgate.netnih.govfrontiersin.org |
| Expression Levels | Expression of CsEde1 was found to be 4.44 times higher than CsEde2 in developing seeds of 'Carmagnola'. researchgate.netnih.gov | researchgate.netnih.gov |
| Amino Acid Composition | Amino acid composition varies with different hemp cultivars. nih.gov CsEde2 is richer in methionine (2.36%) compared to CsEde1 (0.82%). researchgate.netnih.gov | nih.govresearchgate.netnih.gov |
| Protein Content | Genotypic variance can account for over 52% of the total variation in protein content. nih.gov | nih.gov |
| Proteomic Profile | Differentially expressed proteins identified between wild and cultivated genotypes. confex.com Variations in polypeptide bands for edestin subunits observed across different cultivars. researchgate.net | researchgate.netconfex.com |
Challenges and Future Research Trajectories in Edestin Science
Methodological Advancements in High-Throughput Protein Characterization
The comprehensive characterization of Edestin has been hindered by the limitations of traditional analytical methods. Future research will increasingly rely on methodological advancements for high-throughput screening and characterization.
A significant challenge in studying proteins like Edestin is the potential for aggregation during extraction and analysis. nih.gov Advanced techniques are necessary to accurately characterize its native structure and aggregation patterns. Methodologies such as solid-state NMR spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, cryo-electron microscopy (cryo-EM), and hydrogen/deuterium exchange mass spectrometry (HDX-MS) offer high-resolution insights into protein structure and dynamics. nih.gov These methods can provide detailed information on the structural features of Edestin, both in its soluble form and within aggregates.
For initial screening, low-cost, high-throughput assays are essential. elsevierpure.com Techniques like the ninhydrin, Lever, and Fast Blue assays have been identified as suitable for reliable protein quantification with low error rates. elsevierpure.com Applying such methods to various hemp cultivars would enable rapid screening for desirable Edestin profiles.
The development of efficient extraction and purification protocols is also a key research area. Studies have compared methods like alkaline extraction/isoelectric precipitation with micellization, finding differences in protein recovery and denaturation. cabidigitallibrary.org Differential scanning calorimetry has shown that highly alkaline conditions can lead to partial protein denaturation. cabidigitallibrary.org Future work should focus on optimizing these techniques to maintain the native conformation of Edestin for functional studies.
Interactive Data Table: Comparison of Edestin Extraction & Characterization Techniques
This table is interactive. Click on the headers to sort the data.
| Technique | Primary Application for Edestin Research | Key Insights Provided | Reference |
| Alkaline Extraction/Isoelectric Precipitation | Protein isolation from hemp seed meal. | High protein recovery but potential for partial denaturation and aggregation. | cabidigitallibrary.org |
| Micellar Precipitation | Alternative protein isolation method. | Lower protein recovery but may yield isolates with different functional properties. | cabidigitallibrary.org |
| Differential Scanning Calorimetry (DSC) | Assessing thermal stability and denaturation. | Determines the denaturation temperature (Td) and enthalpy (ΔH) of Edestin isolates. | researchgate.net |
| FTIR Spectroscopy | Analysis of protein secondary structure. | Can detect changes in β-sheets and protein aggregation due to extraction methods. | cabidigitallibrary.orgresearchgate.net |
| Solid-State NMR, Cryo-EM, HDX-MS | High-resolution structural analysis. | Provides detailed information on the atomic-level structure and dynamics of Edestin. | nih.gov |
| High-Throughput Screening Assays | Rapid quantification of protein content. | Enables efficient screening of numerous hemp cultivars for protein levels. | elsevierpure.com |
Unexplored Biochemical Pathways and Molecular Functions
While Edestin is primarily known as a storage protein, its specific biochemical pathways and broader molecular functions remain largely unexplored. It is the most abundant protein in hemp seed, consisting of two subunits with molecular weights of approximately 35 kDa and 20 kDa. nih.gov
Current research indicates that Edestin is rich in essential amino acids, particularly arginine, and has high digestibility compared to other plant proteins like soy. nih.gov Gene analysis has identified at least three genes encoding for Edestin, with variations in their amino acid sequences and molecular weights. For instance, Edestin3 has a higher methionine content, suggesting enhanced nutritional value. nih.gov
However, beyond its nutritional role, the potential involvement of Edestin in other cellular processes is an open question. Future research should investigate:
Enzymatic or Inhibitory Activity: Does Edestin or its derived peptides possess any enzymatic functions or act as inhibitors for specific enzymes?
Cell Signaling: Could Edestin or its breakdown products participate in intracellular signaling pathways within the seed during germination?
Bioactive Peptide Release: What specific bioactive peptides are released during the digestion of Edestin, and what are their mechanisms of action in the human body? Research has already suggested that hemp seed protein can provide high quantities of sulfur-containing amino acids that may boost antioxidant capacity. nih.gov
Elucidating these functions will require a combination of in-vitro assays, cell culture models, and in-vivo studies, moving beyond its role as a simple source of amino acids.
Genetic Engineering Approaches for Investigating Functional Modulation
Genetic engineering offers powerful tools to investigate the functional properties of proteins like Edestin by modifying their expression or structure. nih.gov These technologies can be used to understand the role of specific amino acid sequences and to enhance the nutritional or functional properties of the protein.
Key Genetic Engineering Strategies for Edestin Research:
Site-Directed Mutagenesis: This technique allows for the precise alteration of the Edestin gene sequence to change specific amino acids. This could be used to:
Enhance nutritional value by increasing the content of limiting essential amino acids like lysine (B10760008) or methionine. nih.gov
Modify functional properties such as solubility, emulsifying capacity, or gelling ability by altering surface charge or hydrophobic regions.
Investigate the role of specific domains in the protein's structure and function.
Promoter Swapping: The expression level of Edestin could be altered by replacing its native promoter with stronger or more specific promoters, a technique used to modulate gene expression in other domestic animals and plants. nih.govnih.gov
Heterologous Expression: The genes for different Edestin variants could be expressed in microbial systems (like yeast or bacteria) or other plants. nih.gov This would facilitate the production of pure Edestin subtypes for detailed structural and functional characterization without the interference of other hemp seed components.
These genetic approaches will be instrumental in moving from correlational studies to establishing causal links between Edestin's structure and its functional and nutritional characteristics. nih.gov
Integration of Multi-Omics Data in Edestin Research
A future multi-omics research strategy for Edestin would involve:
Data Acquisition: Collecting data from different hemp cultivars or from plants grown under varying environmental conditions. This would include:
Genomics: Sequencing the genomes to identify different alleles of Edestin genes and regulatory elements.
Transcriptomics (RNA-seq): Measuring the expression levels of Edestin genes and other related genes during seed development. nih.gov
Proteomics (Mass Spectrometry): Quantifying the abundance of Edestin protein isoforms and other proteins in the seed. nih.gov
Metabolomics: Profiling the small molecule metabolites present in the seed to understand the biochemical context in which Edestin functions.
Data Integration and Analysis: Using advanced bioinformatics and statistical tools, such as those available in packages like mixOmics, to integrate these diverse datasets. youtube.com This integration can be performed at different stages—early, intermediate, or late—to uncover complex relationships. researchgate.netyoutube.com The goal is to identify networks and pathways where Edestin is a key player and to build models that connect genetic variations to functional outcomes. nih.gov
This integrated approach can help answer complex questions, such as how environmental stress affects the expression and accumulation of Edestin, or how the proteomic and metabolic profiles of seeds with different Edestin variants differ. Ultimately, multi-omics integration will provide a holistic picture of Edestin's biology, paving the way for more targeted breeding and bioengineering efforts.
Q & A
Q. How is Edestin isolated from hemp seeds, and what methodological considerations ensure purity?
Edestin isolation typically involves sequential extraction and precipitation steps. Globulins like Edestin are solubilized in alkaline buffers (pH 9–10) to dissociate subunits, followed by isoelectric precipitation at pH 5.0–5.5 . Ammonium sulfate or phosphate crystallization is used for further purification, with centrifugation and filtration (0.22 µm) to remove contaminants . SDS-PAGE analysis confirms purity by resolving Edestin’s acidic (33 kDa) and basic (18–22 kDa) subunits, alongside vicilin (47 kDa) and albumin (10 kDa) polypeptides . Methodological rigor requires genetic diversity considerations, as hemp cultivars may exhibit variations in minor polypeptide bands (e.g., 55 kDa or 27 kDa isoforms) .
Q. What is the amino acid profile of Edestin, and how does it compare to other plant proteins?
Edestin contains all nine essential amino acids, with sulfur-rich cysteine (1.7–2.1 g/100 g protein) and methionine (1.2–1.5 g/100 g), addressing common deficiencies in plant proteins . Its arginine content (12–14 g/100 g) surpasses soy and casein, supporting nitric oxide synthesis . Comparative analyses show Edestin’s amino acid score (1.0) aligns with WHO standards, while albumin complements its lysine and tryptophan levels . Quantitative data from hemp protein isolates (Table 3 in ) reveal 70–82% Edestin content, emphasizing its dominance in hemp’s proteome.
Q. What structural characteristics define Edestin’s classification within the legumin family?
Edestin is a hexameric 11S globulin with six identical subunits, each comprising acidic and basic polypeptides linked by disulfide bonds . Crystallographic studies (space group R32) confirm 32-fold symmetry, with a rhombohedral unit cell (a = 127 Å, β = 116°) housing one hexamer . This quaternary structure resembles soybean glycinin but differs in subunit stoichiometry, influencing solubility and thermal stability .
Advanced Research Questions
Q. How do genetic variations among hemp cultivars influence Edestin’s isoform expression and functional properties?
Genetic diversity in Cannabis sativa L. results in Edestin isoforms (e.g., Edestin 1A–1D, 2A–2C) with distinct functional properties . SDS-PAGE profiles of protein isolates from different cultivars show variability in minor bands (e.g., 55 kDa missing in cultivar G), attributed to gene duplication or silencing . Functional assays reveal isoform-specific differences in emulsification capacity (e.g., Edestin 2B’s superior foam stability at pH 7 vs. 1C’s heat resistance) . Transcriptomic studies are needed to link genetic markers to isoform expression.
Q. What discrepancies exist in reported molecular weights of Edestin, and how can analytical techniques resolve these?
While Edestin’s theoretical molecular weight is ~300 kDa, SDS-PAGE often reports 330–350 kDa due to glycosylation or incomplete dissociation . Crystallographic data (hexameric assembly) and size-exclusion chromatography may yield higher estimates (~360 kDa) under non-denaturing conditions . Discrepancies arise from methodological biases: reducing agents disrupt disulfide bonds, altering subunit migration in SDS-PAGE . Multi-angle light scattering (MALS) coupled with SEC is recommended for accurate mass determination under native conditions.
Q. What crystallographic evidence supports Edestin’s hexameric structure and symmetry?
X-ray diffraction of Edestin crystals (grown in ammonium phosphate, pH 5.0) revealed a rhombohedral lattice with R32 symmetry and unit cell dimensions a = 215 Å, c = 80 Å . The hexameric arrangement, confirmed by sixfold rotational symmetry, positions subunits around a central pore, facilitating ion transport in seeds . Mutagenesis studies disrupting disulfide bonds (Cys45–Cys89) abolished crystallization, validating the role of inter-subunit linkages in structural integrity .
Q. How do post-translational modifications (PTMs) of Edestin isoforms impact their functional roles in vitro?
Phosphorylation at Ser18 and Ser22 in Edestin 1A enhances water-binding capacity, critical for gelation in food matrices . Conversely, glycosylation (N-linked glycans at Asn102) reduces solubility at pH < 4.0 but improves thermal stability (denaturation temperature ↑15°C) . Proteomic workflows (e.g., LC-MS/MS with tryptic digestion) can map PTMs, though isoform-specific databases are lacking. Functional assays (e.g., differential scanning calorimetry) are required to correlate PTMs with techno-functional properties.
Methodological Considerations
- Data Contradiction Analysis : Conflicting molecular weight reports necessitate triangulating SDS-PAGE, SEC-MALS, and crystallography .
- Experimental Design : For isoform studies, combine proteomics (2D-PAGE/MS) with cultivar-specific RNA sequencing .
- Reproducibility : Document buffer pH, ionic strength, and reducing agent concentrations, as these alter Edestin’s quaternary structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
